
Methyl2-iodofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-iodofuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of an iodine atom at the second position and a carboxylate group at the third position makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodofuran-3-carboxylate typically involves the iodination of furan derivatives. One common method is the reaction of furan-3-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of methyl 2-iodofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-iodofuran-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of furan-3,4-dicarboxylic acid.
Reduction: Formation of furan-3-carboxaldehyde or furan-3-methanol.
Scientific Research Applications
Methyl 2-iodofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-iodofuran-3-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The furan ring’s aromatic nature allows for π-π interactions with other aromatic systems, enhancing its potential as a ligand in coordination chemistry. The carboxylate group can form hydrogen bonds, further stabilizing the compound’s interactions with biological targets.
Comparison with Similar Compounds
- Methyl 2-bromofuran-3-carboxylate
- Methyl 2-chlorofuran-3-carboxylate
- Methyl 2-fluorofuran-3-carboxylate
Comparison: Methyl 2-iodofuran-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives
Properties
Molecular Formula |
C6H5IO3 |
|---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
methyl 2-iodofuran-3-carboxylate |
InChI |
InChI=1S/C6H5IO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
InChI Key |
ASJURHLYPROBFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
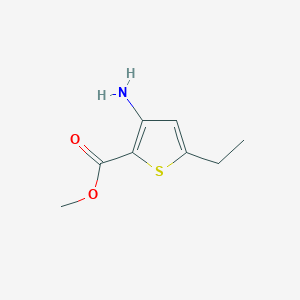
![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)



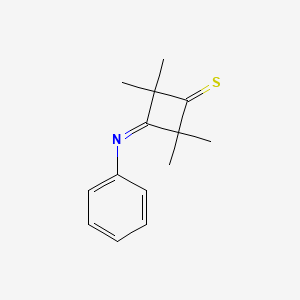
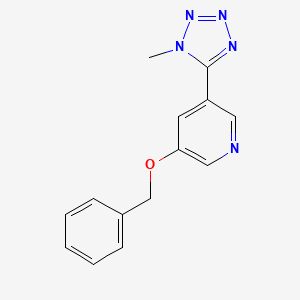
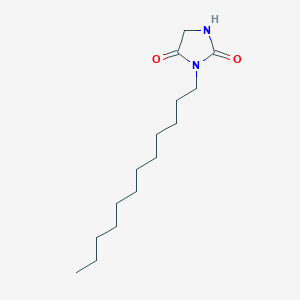

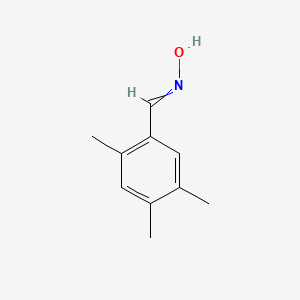
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)

